

4-Acetamido-2-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetamido-2-methylbenzoic acid

Cat. No.: B017590

[Get Quote](#)

An In-Depth Technical Guide to **4-Acetamido-2-methylbenzoic Acid** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with **4-Acetamido-2-methylbenzoic acid**. It moves beyond basic data to provide actionable insights into its synthesis, analysis, and application, grounded in established scientific principles.

Section 1: Core Molecular and Physicochemical Profile

4-Acetamido-2-methylbenzoic acid, also known as 4-(acetylamino)-2-methylbenzoic acid, is a substituted benzoic acid derivative.^{[1][2]} Its structural arrangement, featuring a carboxylic acid, a methyl group, and an acetamido group on the benzene ring, makes it a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry.

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{11}NO_3$	[1] [2] [3] [4]
Molecular Weight	193.20 g/mol	[1] [4]
CAS Number	103204-69-9	[2] [3]
IUPAC Name	4-acetamido-2-methylbenzoic acid	[1]
Synonyms	4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-tolanic acid	[1] [5]
Appearance	White to pale yellow crystalline powder	[5] [6]
Melting Point	237-242 °C	[5]
Boiling Point (Predicted)	421.9 ± 33.0 °C	[5]
Density (Predicted)	1.276 ± 0.06 g/cm ³	[5]
pKa (Predicted)	4.04 ± 0.25	[5]

Section 2: Synthesis and Purification Workflow

The synthesis of **4-Acetamido-2-methylbenzoic acid** is typically achieved through the acetylation of its primary amine precursor, 4-amino-2-methylbenzoic acid. This is a standard and robust transformation in organic chemistry.

Experimental Protocol: Synthesis via Acetylation

This protocol describes a representative lab-scale synthesis.

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-amino-2-methylbenzoic acid in a suitable solvent such as glacial acetic acid.
- **Acetylation:** While stirring, add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is typically exothermic. The mixture can be gently heated (e.g., to 50-60 °C) for 1-2

hours to ensure complete conversion.

- Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
- Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates upon cooling or by carefully adding the reaction mixture to ice-cold water.
- Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove acetic acid and other water-soluble impurities. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
- Drying: Dry the purified product under a vacuum to yield **4-Acetamido-2-methylbenzoic acid** as a crystalline solid.

Section 3: Applications in Drug Discovery and Chemical Synthesis

While specific applications of **4-Acetamido-2-methylbenzoic acid** are specialized, its structural motifs are relevant in pharmaceutical development.

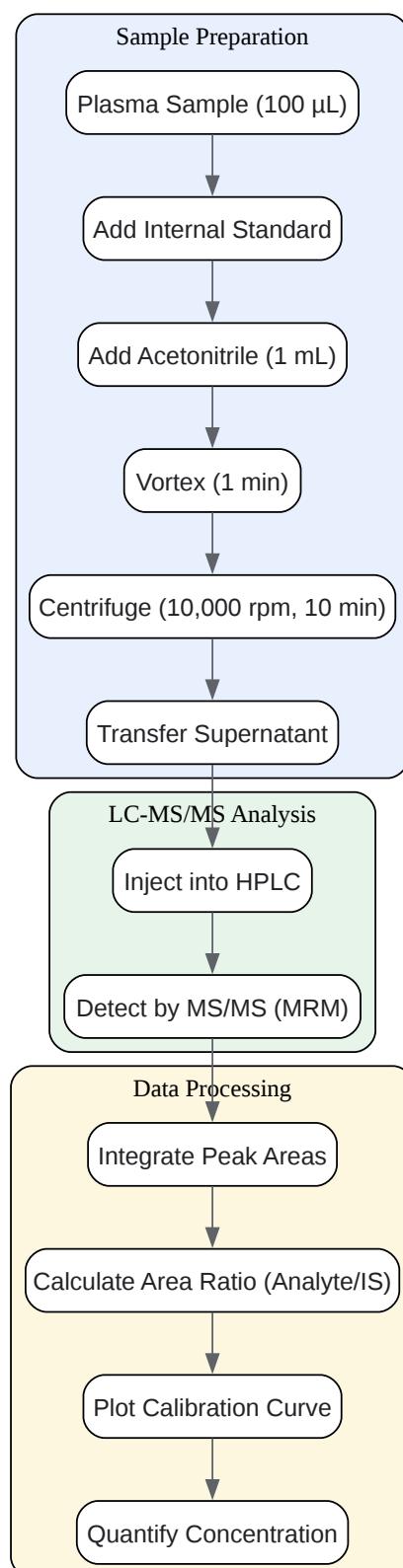
- Scaffold for Drug Design: Acetamido-benzoic acid derivatives are explored in medicinal chemistry. For instance, related structures have been investigated for their potential as antimicrobial agents by targeting microbial neuraminidase.^[7] The core structure can be modified to optimize binding affinity and pharmacokinetic properties.
- Intermediate in API Synthesis: This compound serves as a key building block. Its carboxylic acid and amide functionalities allow for further chemical modifications. It is listed as a reagent for peptide synthesis and can be an intermediate or impurity in the synthesis of more complex active pharmaceutical ingredients (APIs).^[5] For example, the related compound 4-acetamidobenzoic acid is a known component of the antiviral and immunostimulatory drug Inosine Pranobex.^[8]

Section 4: Quantitative Analysis by LC-MS/MS

Accurate quantification in biological matrices is critical for pharmacokinetic and drug metabolism studies. While a specific validated method for this exact molecule is not widely

published, a robust LC-MS/MS protocol can be readily developed based on methods for structurally similar analogs like 4-acetamidobenzoic acid.[8][9]

Protocol: LC-MS/MS Quantification in Plasma


This protocol provides a self-validating framework for establishing a reliable analytical method.

- Standard Preparation:
 - Prepare a 1 mg/mL primary stock solution of **4-Acetamido-2-methylbenzoic acid** in methanol.
 - Prepare calibration standards by serially diluting the stock solution in a 50:50 (v/v) acetonitrile/water mixture to cover the desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL).[9]
 - Prepare a working solution of a suitable internal standard (IS), such as a deuterated version of the analyte.[8][10]
- Sample Preparation (Protein Precipitation):[9]
 - To 100 µL of plasma sample, add the internal standard.
 - Add 1 mL of acetonitrile to precipitate plasma proteins.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge at 10,000-14,000 rpm for 10 minutes to pellet the precipitated proteins.[9][10]
 - Carefully transfer the supernatant to an autosampler vial for analysis.
- Chromatographic Conditions (HPLC):
 - Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.3-0.5 mL/min.
- Gradient: A linear gradient starting with low %B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
- Mass Spectrometry Conditions (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Analyte: Determine the precursor ion ($[\text{M}-\text{H}]^-$) and a suitable product ion. For $\text{C}_{10}\text{H}_{11}\text{NO}_3$ (MW 193.2), the precursor would be m/z 192.2. A characteristic product ion would be identified via infusion and fragmentation experiments.
 - Internal Standard: Monitor the corresponding transition for the IS.
 - Optimization: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize signal intensity.
- Data Analysis:
 - Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards using a linear regression model.[\[10\]](#)

Section 5: Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol, from sample receipt to final data output.

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative analysis of **4-Acetamido-2-methylbenzoic acid** in plasma.

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

- Hazard Identification: **4-Acetamido-2-methylbenzoic acid** is classified as an irritant.[5] It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][5] It may also cause respiratory irritation (H335).[5]
- Precautionary Measures:
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[5]
 - In case of contact with eyes, rinse cautiously with water for several minutes.[5]
 - In case of skin contact, wash with plenty of soap and water.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Room temperature storage is generally acceptable.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Acetamido-2-methylbenzoic acid | C10H11NO3 | CID 2735224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetamido-2-methylbenzoic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]

- 4. 4-acetamido-2-methylbenzoic acid [stenutz.eu]
- 5. 4-ACETAMIDO-2-METHYLBENZOIC ACID | 103204-69-9 [amp.chemicalbook.com]
- 6. 4-Acetamido-2-methylbenzoic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-Acetamido-2-methylbenzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017590#4-acetamido-2-methylbenzoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

